4-Bromopyridine

Descripción general

Descripción

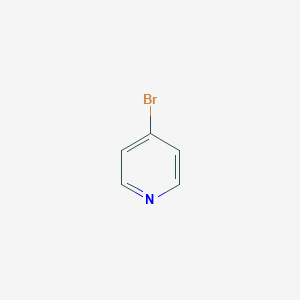

4-Bromopyridine (C₅H₄BrN) is a halogenated pyridine derivative widely used in organic synthesis, coordination chemistry, and materials science. Its bromine substituent at the para position confers unique electronic and steric properties, making it a versatile building block for pharmaceuticals, ligands, and supramolecular assemblies . Key applications include:

- Synthetic intermediates: Used in Suzuki–Miyaura and Stille cross-coupling reactions to prepare biaryl compounds .

- Coordination chemistry: Acts as a Lewis base in complexes with boron-containing compounds (e.g., thienylborane) .

- Protein modification: Serves as a selective covalent modifier in biochemical studies due to its electrophilicity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromopyridine can be synthesized through several methods. One common method involves the bromination of pyridine using bromine in the presence of a catalyst. Another method includes the diazotization of 4-aminopyridine followed by a Sandmeyer reaction to introduce the bromine atom .

Industrial Production Methods: In industrial settings, this compound is often produced by the bromination of pyridine using bromine or hydrogen bromide in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki, Stille, and Negishi coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The bromine atom can be reduced to form pyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids or stannanes are typically used in coupling reactions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines.

Coupling Reactions: Products include bipyridines and other complex organic molecules.

Reduction Reactions: Products include pyridine and its derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4-Bromopyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating diseases such as malaria and cancer.

Case Study: Antimalarial Compounds

Research has demonstrated that derivatives of this compound exhibit effective inhibition against the asexual stages of Plasmodium falciparum, the parasite responsible for malaria. A study reported that certain synthesized compounds based on this compound showed low toxicity to mammalian cells while effectively inhibiting parasite growth at low micromolar concentrations. For instance, compounds with IC50 values comparable to established antimalarials highlight the potential of these derivatives as lead scaffolds for new drug development .

Table 1: Antimalarial Activity of this compound Derivatives

| Compound Name | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| Compound A | 2.1 | >10 |

| Compound B | 3.2 | >10 |

| Compound C | 7.4 | >10 |

| Sulfadoxine | 1.0 | Reference |

Synthesis of Other Compounds

The ability to modify this compound makes it a valuable starting material for synthesizing various functionalized pyridines.

Case Study: Nucleophilic Aromatic Substitution

A recent study highlighted a base-catalyzed aryl halide isomerization that allows for selective substitution at the 4-position of pyridines, utilizing this compound as a key reactant. This method enhances regioselectivity and yields functionalized products that are otherwise challenging to synthesize .

Table 2: Yields from Nucleophilic Substitution Reactions

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | 3-Bromopyridine | 4-Aminopyridine | 85 |

| Nucleophilic Aromatic Substitution | This compound | 4-Ether Pyridine | 90 |

Agrochemical Applications

In agriculture, derivatives of this compound have been explored for their potential as herbicides and insecticides. The compound's ability to undergo further functionalization allows for the development of novel agrochemicals that can target specific pests or weeds.

Case Study: Herbicidal Activity

Research indicates that certain derivatives exhibit significant herbicidal activity, making them candidates for developing new herbicides with improved efficacy and selectivity .

Material Science Applications

Beyond its role in organic synthesis, this compound is also utilized in material science for developing advanced materials, including polymers and nanocomposites.

Case Study: Polymer Synthesis

Studies have shown that incorporating brominated pyridines into polymer systems can enhance properties such as thermal stability and mechanical strength. The unique reactivity of bromine allows for cross-linking and functionalization, leading to materials suitable for high-performance applications .

Mecanismo De Acción

The mechanism of action of 4-Bromopyridine involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom makes the compound more reactive towards nucleophiles and facilitates coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .

Comparación Con Compuestos Similares

Halogenated Pyridines

4-Chloropyridine vs. 4-Bromopyridine

- Reactivity in Cross-Coupling :

- Suzuki–Miyaura Reactions : this compound requires higher temperatures (70–80°C) compared to 4-chloropyridine due to weaker C–Br bond activation. Magnetic induction heating improves its conversion efficiency by 50% at 80°C .

- Stille Coupling : Both require elevated temperatures, but this compound achieves moderate yields (57–66%) compared to 4-chloropyridine under similar conditions .

| Compound | Suzuki–Miyaura Yield (80°C) | Stille Coupling Yield |

|---|---|---|

| This compound | 50% (inductive heating) | 57–66% |

| 4-Chloropyridine | 75–85% (standard heating) | 70–80% |

- Protein Modification : this compound exhibits lower reactivity (kinact/KI = 0.8 M⁻¹s⁻¹) compared to 4-chloropyridine (kinact/KI = 2.5 M⁻¹s⁻¹) due to reduced electrophilicity .

2-Bromopyridine vs. This compound

- Cyanation Reactions: this compound yields 91% 4-cyanopyridine, outperforming 2-bromopyridine (94% yield) due to steric hindrance at the ortho position .

- Quadrupole Coupling : Microwave studies show distinct quadrupole coupling constants (χzz = 450 MHz for this compound vs. 520 MHz for 2-Bromopyridine), reflecting differences in electron distribution .

Methyl-Substituted Pyridines

4-Methylpyridine vs. This compound

- Synthetic Utility : 4-Methylpyridine is less reactive in cross-coupling due to the electron-donating methyl group. In contrast, this compound’s bromine facilitates nucleophilic substitution and metal-catalyzed reactions .

- Barriers to Internal Rotation : Microwave spectroscopy reveals higher rotational barriers in 4-methylpyridine (ΔG‡ = 12 kJ/mol) compared to this compound (ΔG‡ = 8 kJ/mol), attributed to steric effects .

Aminopyridines

4-Aminopyridine vs. This compound

- Electrophilicity: The amino group in 4-aminopyridine strongly donates electrons, reducing its reactivity in electrophilic substitutions. This compound’s bromine withdraws electrons, enhancing reactivity in arylations .

- Biological Activity: 4-Aminopyridine is a potassium channel blocker, whereas this compound is used in covalent enzyme inhibition studies .

Key Research Findings

- Self-Assembly: this compound forms linear oligomers with cooperativity energy (ΔEcoop = −3.2 kcal/mol per monomer), outperforming 1-bromo-1H-imidazole (ΔEcoop = −2.5 kcal/mol) in halogen-bonded assemblies .

- Safety Profile : this compound hydrobromide (CAS 74129-11-6) has a melting point of 189–192°C and requires handling precautions due to toxicity (LD50 = 250 mg/kg, oral rat) .

Actividad Biológica

4-Bromopyridine, a halogenated derivative of pyridine, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and features a bromine atom at the 4-position of the pyridine ring. This substitution significantly influences its chemical reactivity and biological interactions. The compound is known for its ability to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Biological Activities

The biological activities of this compound have been investigated across several domains, including:

- Antitumor Activity : Studies have shown that this compound derivatives exhibit significant antitumor properties. For example, cationic platinum(II) complexes containing this compound have demonstrated antitumor activity against murine tumor models, with some complexes showing over 50% inhibition of tumor growth in vivo .

- Antimicrobial Properties : Research indicates that compounds based on this compound can possess antimicrobial activity. This is particularly relevant in the development of new antibiotics as resistance to existing drugs increases.

- Chiral Ligands in Asymmetric Synthesis : The compound's structure allows it to act as a chiral ligand, which is crucial for controlling stereochemistry in asymmetric catalysis. This application is vital for synthesizing pharmaceuticals with specific stereochemical configurations.

The biological mechanisms through which this compound exerts its effects are varied:

- Interaction with Biological Targets : The presence of the bromine atom enhances the compound's ability to interact with various biological targets, including enzymes and receptors. This interaction can lead to altered biochemical pathways that may inhibit tumor growth or bacterial proliferation.

- Formation of Coordination Complexes : In the context of metal complexes, this compound can form stable coordination complexes that enhance the pharmacological properties of the metal ions involved. This is particularly evident in studies involving platinum complexes where this compound serves as a ligand .

Case Study 1: Antitumor Activity Assessment

In a study assessing the antitumor effects of various platinum(II) complexes, one complex containing this compound showed promising results against Sarcoma 180 ascites (S180a) in mice. The complex exhibited over 50% inhibition of tumor growth, suggesting that modifications to existing chemotherapeutic agents could enhance their efficacy through the inclusion of halogenated pyridines .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of several derivatives of this compound. The study revealed that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. These findings highlight the potential for developing new antimicrobial agents based on the structural framework of this compound.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-methylpyridine | Similar pyridine structure | Potential herbicidal activity |

| 3-Bromopyridine | Bromination at position 3 | Moderate antibacterial effects |

| 2-Isopropylpyridine | Isopropyl substitution | Neuroprotective effects |

This table illustrates how variations in substitution patterns on the pyridine ring can lead to different biological activities, emphasizing the importance of specific functional groups in determining pharmacological effects.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing and stabilizing 4-bromopyridine in laboratory settings?

- Methodological Answer : this compound is prone to self-polymerization, so stabilization often requires using its hydrochloride salt (this compound·HCl) as a precursor. Dissolve the hydrochloride in water and adjust the pH to >6 with NaOH to regenerate the free base . For long-term storage, keep the compound in anhydrous solvents (e.g., acetonitrile) under inert gas to minimize degradation . Alternative routes using stable intermediates like 4-(4-bromophenyl)pyridine are recommended for complex ligand syntheses .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer :

- ¹H-NMR : Monitor reaction conversions (e.g., Suzuki-Miyaura coupling) by tracking the disappearance of the this compound aromatic proton signal at δ ~8.5 ppm .

- Polarography : Use acidic solutions (pH <8) to avoid reduced diffusion currents at high pH, which obscure wave heights .

- X-ray crystallography : For structural confirmation, SHELXL is widely used for refinement, especially with high-resolution data .

Advanced Research Questions

Q. How can researchers optimize this compound’s reactivity in cross-coupling reactions like Suzuki-Miyaura?

- Methodological Answer :

- Catalyst selection : Pd/Fe@FexOy nanoparticles (5 mol% Pd) in aqueous media enhance conversion rates while reducing palladium leaching .

- Reaction monitoring : Use time-resolved ¹H-NMR to quantify product formation and identify side reactions (e.g., debromination) .

- Substrate ratios : Maintain a 1:1.2 molar ratio of this compound to boronic acid to minimize homocoupling byproducts .

Q. What experimental strategies mitigate challenges in electrochemical studies of this compound at varying pH?

- Methodological Answer :

- pH control : In alkaline conditions (pH >8), the diffusion current decreases due to partial deprotonation. Use buffered solutions (pH 3–7) for consistent polarographic data .

- Wave separation : At high pH, overlapping reduction waves can occur. Apply derivative polarography or square-wave voltammetry to resolve individual peaks .

Q. How should researchers address this compound’s instability during ligand synthesis for metal complexes?

- Methodological Answer :

- In-situ generation : Convert this compound·HCl to the free base immediately before use to avoid polymerization .

- Low-temperature lithiation : Perform reactions at –78°C in dilute THF solutions to suppress side reactions during functionalization .

- Alternative ligands : For air-sensitive applications, consider bromopyridine derivatives with electron-withdrawing groups (e.g., 4-cyano or 4-nitro substituents) to enhance stability .

Q. How can contradictory data in catalytic or spectroscopic studies of this compound be systematically resolved?

- Methodological Answer :

- Error-source analysis : Compare reaction conditions (e.g., solvent purity, catalyst batch) across studies. For example, trace water in Pd-catalyzed reactions can alter conversion rates .

- Reproducibility frameworks : Adopt protocols like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments that isolate variables (e.g., pH, temperature) .

- Collaborative validation : Share raw data (e.g., NMR spectra, crystallographic files) via repositories to enable cross-lab verification .

Propiedades

IUPAC Name |

4-bromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN/c6-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDGZUDFPKIYQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061520 | |

| Record name | 4-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120-87-2 | |

| Record name | 4-Bromopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.